molecular formula C24H19ClN2O B11661408 N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

Cat. No.: B11661408
M. Wt: 386.9 g/mol
InChI Key: VOGQCKZIMLQNSB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C24H19ClN2O

Molecular Weight

386.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H19ClN2O/c1-15-7-9-17(10-8-15)23-16(2)22(20-5-3-4-6-21(20)27-23)24(28)26-19-13-11-18(25)12-14-19/h3-14H,1-2H3,(H,26,28)

InChI Key

VOGQCKZIMLQNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step includes the formation of the carboxamide group via amidation reactions using appropriate amines and coupling agents .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, can be employed to minimize the environmental impact .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may inhibit enzymes involved in DNA replication and repair, leading to cell death in cancer cells . Additionally, it can interfere with microbial cell wall synthesis, making it effective against bacterial infections .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylquinoline-4-carboxamide
  • N-(4-methylphenyl)-3-methylquinoline-4-carboxamide
  • N-(4-chlorophenyl)-3-methylquinoline-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-3-methyl-2-(4-methylphenyl)quinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity compared to other quinoline derivatives . Its dual substitution with chlorophenyl and methylphenyl groups enhances its potential as a therapeutic agent and a versatile building block in organic synthesis .

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